Histidinamide, D- Histidinamide, D-
Brand Name: Vulcanchem
CAS No.: 891787-99-8
VCID: VC3866483
InChI: InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10)/t5-/m1/s1
SMILES: C1=C(NC=N1)CC(C(=O)N)N
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol

Histidinamide, D-

CAS No.: 891787-99-8

Cat. No.: VC3866483

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Histidinamide, D- - 891787-99-8

Specification

CAS No. 891787-99-8
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
IUPAC Name (2R)-2-amino-3-(1H-imidazol-5-yl)propanamide
Standard InChI InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10)/t5-/m1/s1
Standard InChI Key UMMQVDUMUMBTAV-RXMQYKEDSA-N
Isomeric SMILES C1=C(NC=N1)C[C@H](C(=O)N)N
SMILES C1=C(NC=N1)CC(C(=O)N)N
Canonical SMILES C1=C(NC=N1)CC(C(=O)N)N

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

D-Histidinamide (CAS: 891787-99-8) has the molecular formula C6H10N4O\text{C}_6\text{H}_{10}\text{N}_4\text{O} and a molecular weight of 154.17 g/mol . Its structure features:

  • An imidazole ring at position 4 of the side chain

  • A D-configuration at the α-carbon

  • An amide group replacing the carboxylic acid of the parent amino acid

The stereochemistry is critical for its biological activity, as evidenced by comparative studies with L-histidinamide .

Spectral Signatures

Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide detailed structural insights:

  • 1H^1\text{H} NMR: Distinct peaks at δ 7.65 ppm (imidazole C2-H) and δ 3.25 ppm (α-CH)

  • FTIR: Strong absorption bands at 1650 cm1^{-1} (amide I) and 1550 cm1^{-1} (amide II)

Synthesis and Chemical Reactivity

Synthetic Pathways

D-Histidinamide is typically synthesized through stereospecific amidation of D-histidine. Key methods include:

Iron-Catalyzed Amidation

A 2025 study demonstrated 75% yield using:

  • D-Histidine (0.36 mmol)

  • Fe(acac)3_3 catalyst (2.5 mol%)

  • Isopropanol solvent at 83°C

This method prevents racemization, preserving the D-configuration .

Solid-Phase Peptide Synthesis

Used in producing D-histidinamide-containing peptides like Neuromedin C 1-8 (CID 53481580) .

Reactivity Profile

The compound participates in:

  • Metal Chelation: Binds Cu2+^{2+} via imidazole N3 and amide oxygen

  • Enzyme Inhibition: Competes with L-histidine in autotaxin (ATX) binding

Biological Activity and Mechanisms

Autotaxin Inhibition in Cancer

D-Histidinamide potently inhibits ATX, an enzyme overexpressed in malignancies:

ParameterValueSource
IC50_{50} (ATX)8.2 ± 1.1 mM
Migration Inhibition75% (A2058 cells)

Mechanistically, it binds ATX's hydrophobic pocket, disrupting lysophospholipase D activity .

Oxidative Stress Mitigation

Comparative studies with copper ions show:

Compound% Cell Viability (1 mM CuSO4_4)Lipid Peroxidation Inhibition
D-Histidinamide92 ± 3%68 ± 5%
L-Histidinamide89 ± 4%65 ± 6%
Cysteinamide45 ± 7%22 ± 4%

Data from HaCaT keratinocyte assays . The imidazole ring scavenges hydroxyl radicals (OH\cdot\text{OH}) via electron donation .

Pharmacological Applications

Drug Delivery Systems

D-Histidinamide enhances nanoparticle uptake:

  • Conjugation increases cellular internalization by 3.2-fold vs. L-form

  • Improves mRNA delivery efficiency in lipid nanoparticles

Neuromodulation

In Neuromedin C 1-8 (CID 53481580), D-histidinamide stabilizes peptide-receptor interactions through:

  • Hydrogen bonding with His179^{179} of GRP receptor

  • Hydrophobic interactions with Trp48^{48}

Comparative Analysis with Structural Analogs

Stereochemical Effects

PropertyD-HistidinamideL-Histidinamide
ATX Inhibition75 ± 3%73 ± 4%
Metabolic Half-life2.8 h1.2 h
Renal Clearance0.32 mL/min/kg0.45 mL/min/kg

Data from . The D-form exhibits prolonged activity due to resistance to L-amino acid oxidases.

Amino Acid Amide Comparisons

CompoundCu2+^{2+} ChelationCytoprotection (1 mM)
D-Histidinamide58 ± 4%92 ± 3%
D-Cysteinamide82 ± 3%45 ± 7%
D-Aspartamide27 ± 5%34 ± 6%

From . Despite lower chelation capacity, D-histidinamide shows superior cytoprotection through multimodal antioxidant mechanisms.

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